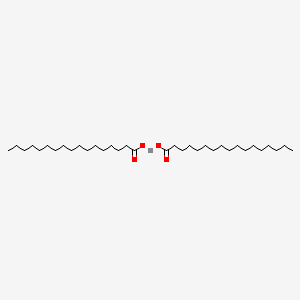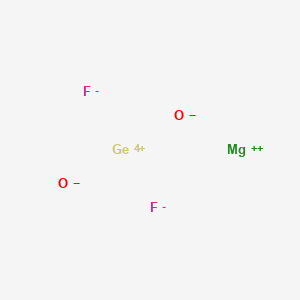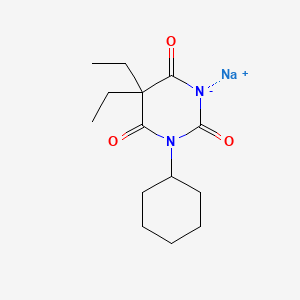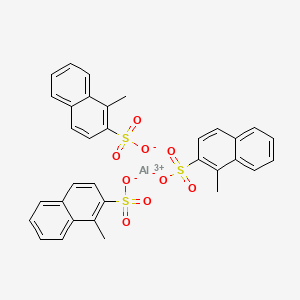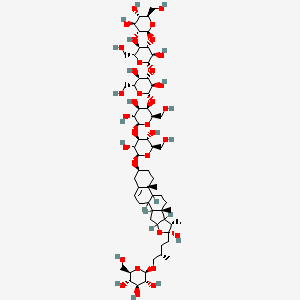
Protopoligonatozid G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Protopoligonatozid G is a naturally occurring compound found in certain plant species. It belongs to the class of glycosides, which are molecules consisting of a sugar moiety bound to a non-sugar moiety. This compound has garnered interest due to its potential biological activities and applications in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Protopoligonatozid G typically involves the extraction from plant sources followed by purification processes. The extraction is usually performed using solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant materials. The process includes:
Harvesting: Collecting the plant material containing this compound.
Extraction: Using solvents like ethanol or methanol to extract the compound.
Purification: Employing chromatographic techniques to purify the compound.
Quality Control: Ensuring the purity and consistency of the final product through various analytical methods.
Análisis De Reacciones Químicas
Types of Reactions
Protopoligonatozid G undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: Replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Protopoligonatozid G has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycoside reactions and mechanisms.
Biology: Investigated for its potential role in plant defense mechanisms and interactions with other organisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of Protopoligonatozid G involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate various biological processes.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Comparación Con Compuestos Similares
Similar Compounds
Protopoligonatozid A: Another glycoside with similar structural features but different biological activities.
Protopoligonatozid B: Known for its anti-inflammatory properties.
Protopoligonatozid C: Studied for its potential anticancer effects.
Uniqueness
Protopoligonatozid G stands out due to its unique combination of biological activities and its potential applications in various fields. Its specific interactions with molecular targets and pathways make it a valuable compound for further research and development.
Propiedades
Número CAS |
62601-71-2 |
|---|---|
Fórmula molecular |
C63H104O34 |
Peso molecular |
1405.5 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[(2S)-4-[(6R,7S,9S,13R,16S)-16-[(2R,3R,4S,5R,6R)-4-[(2S,3R,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C63H104O34/c1-22(21-85-55-45(78)42(75)37(70)30(15-64)87-55)7-12-63(84)23(2)36-29(97-63)14-28-26-6-5-24-13-25(8-10-61(24,3)27(26)9-11-62(28,36)4)86-58-48(81)52(39(72)32(17-66)89-58)95-57-47(80)44(77)51(35(20-69)92-57)93-59-49(82)54(41(74)33(18-67)90-59)96-60-50(83)53(40(73)34(19-68)91-60)94-56-46(79)43(76)38(71)31(16-65)88-56/h5,22-23,25-60,64-84H,6-21H2,1-4H3/t22-,23-,25-,26?,27?,28?,29?,30+,31+,32+,33+,34+,35+,36?,37+,38+,39+,40+,41+,42-,43-,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,55+,56-,57-,58+,59-,60-,61-,62-,63+/m0/s1 |
Clave InChI |
SDFCGXHKRHPQDW-DDKZEQLZSA-N |
SMILES isomérico |
C[C@H]1C2C(CC3[C@@]2(CCC4C3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)O)C)C)O[C@@]1(CC[C@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
SMILES canónico |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]quinolin-1-ium bromide](/img/structure/B12651051.png)
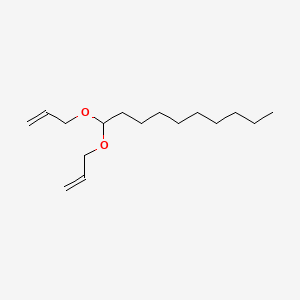
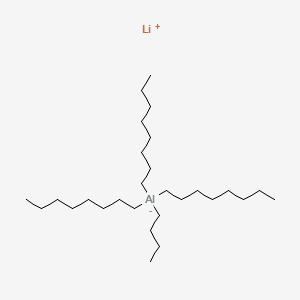
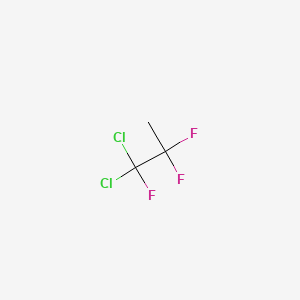
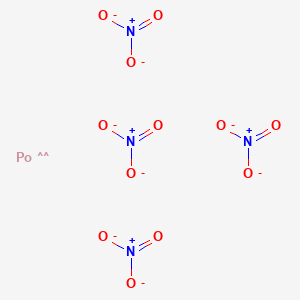
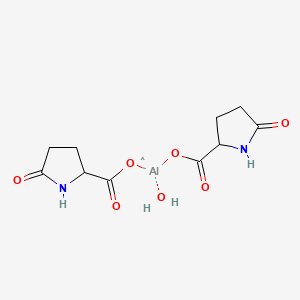
![2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]-](/img/structure/B12651097.png)

